3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, a methoxyethyl group at the nitrogen atom, and a carboxamide group at position 2 of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorobenzothiophene and 2-methoxyethylamine.
Formation of Intermediate: The 3,6-dichlorobenzothiophene is reacted with a suitable reagent to introduce the carboxamide group at position 2. This step may involve the use of reagents like thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to yield the desired intermediate.
Final Product Formation: The intermediate is then subjected to further reaction conditions to introduce the methoxyethyl group at the nitrogen atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, potentially offering therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-N-(2-methoxyethyl)-1,2,4-triazin-5-amine: This compound shares similar structural features, including the presence of chlorine atoms and a methoxyethyl group.
3,6-dichloro-N-(2-methoxyethyl)-N-(2-methylpropyl)-1,2,4-triazin-5-amine: Another structurally related compound with similar functional groups.
3,6-dichloro-N-(2-methoxyethyl)-N-methyl-1,2,4-triazin-5-amine: This compound also contains chlorine atoms and a methoxyethyl group, but with different substituents.
Uniqueness
3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,6-dichloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2S/c1-17-5-4-15-12(16)11-10(14)8-3-2-7(13)6-9(8)18-11/h2-3,6H,4-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBLHTDDKOIULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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